molecular formula C14H12N2OS B1621670 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol CAS No. 26495-07-8

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol

Cat. No.: B1621670
CAS No.: 26495-07-8
M. Wt: 256.32 g/mol
InChI Key: WMEZOZSFUBAVPB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol is a heterocyclic compound that features a benzimidazole core substituted with a 4-methoxyphenyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by cyclization and thiolation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the selective reduction of intermediates and the use of catalytic agents to enhance yield and purity. For example, the reduction of tert-butanesulfinyl ketimine with diethylzinc in the presence of catalytic nickel acetylacetonate followed by hydrolysis can yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives .

Scientific Research Applications

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol has several scientific research applications:

Comparison with Similar Compounds

  • 4-Methoxyphenyl-1H-indole
  • 4-Methoxyphenyl-1H-imidazole
  • N-(4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-yl]ethyl)-4-pentylbenzenesulfonamide

Uniqueness: 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)15-14(16)18/h2-9H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEZOZSFUBAVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397384
Record name 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26495-07-8
Record name 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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